molecular formula C14H15NO3 B6056314 2-acetyl-3-[(2-methoxyphenyl)amino]-2-cyclopenten-1-one

2-acetyl-3-[(2-methoxyphenyl)amino]-2-cyclopenten-1-one

Cat. No. B6056314
M. Wt: 245.27 g/mol
InChI Key: OZLJODMMSTYIJU-UHFFFAOYSA-N
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Description

2-acetyl-3-[(2-methoxyphenyl)amino]-2-cyclopenten-1-one, also known as MAC, is a chemical compound that has been widely studied for its potential applications in scientific research. MAC is a cyclic enaminone that has been found to possess interesting biochemical and physiological effects, making it a promising candidate for a variety of research applications.

Mechanism of Action

The mechanism of action of 2-acetyl-3-[(2-methoxyphenyl)amino]-2-cyclopenten-1-one is not fully understood, but it is thought to involve the formation of a complex with metal ions or enzymes. This complexation can lead to changes in the activity or conformation of the metal ion or enzyme, resulting in the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
2-acetyl-3-[(2-methoxyphenyl)amino]-2-cyclopenten-1-one has been found to have a number of interesting biochemical and physiological effects. For example, it has been shown to exhibit fluorescence in the presence of certain metal ions, making it a potential tool for the detection of these ions in biological systems. 2-acetyl-3-[(2-methoxyphenyl)amino]-2-cyclopenten-1-one has also been found to inhibit the activity of enzymes such as acetylcholinesterase, which could have implications for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of 2-acetyl-3-[(2-methoxyphenyl)amino]-2-cyclopenten-1-one is its potential as a fluorescent probe for the detection of metal ions in biological systems. This could be useful for a variety of research applications, including the study of metal ion homeostasis in cells. However, one limitation of 2-acetyl-3-[(2-methoxyphenyl)amino]-2-cyclopenten-1-one is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.

Future Directions

There are a number of potential future directions for research on 2-acetyl-3-[(2-methoxyphenyl)amino]-2-cyclopenten-1-one. For example, further studies could be conducted to investigate its potential as a fluorescent probe for the detection of metal ions in biological systems. Additionally, research could be conducted to better understand its mechanism of action and to identify other enzymes or proteins that it may interact with. Finally, research could be conducted to explore the potential therapeutic applications of 2-acetyl-3-[(2-methoxyphenyl)amino]-2-cyclopenten-1-one, particularly in the treatment of neurological disorders.

Synthesis Methods

2-acetyl-3-[(2-methoxyphenyl)amino]-2-cyclopenten-1-one can be synthesized through a multi-step process that involves the reaction of 2-methoxyaniline with 2-cyclopenten-1-one in the presence of acetic anhydride and a catalyst. The resulting product is then purified through a series of chromatography steps to obtain pure 2-acetyl-3-[(2-methoxyphenyl)amino]-2-cyclopenten-1-one.

Scientific Research Applications

2-acetyl-3-[(2-methoxyphenyl)amino]-2-cyclopenten-1-one has been studied for a variety of scientific research applications, including its potential as a fluorescent probe for the detection of metal ions in biological systems. 2-acetyl-3-[(2-methoxyphenyl)amino]-2-cyclopenten-1-one has also been investigated for its ability to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

properties

IUPAC Name

1-[2-hydroxy-5-(2-methoxyphenyl)iminocyclopenten-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-9(16)14-11(7-8-12(14)17)15-10-5-3-4-6-13(10)18-2/h3-6,17H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZLJODMMSTYIJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(CCC1=NC2=CC=CC=C2OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-Hydroxy-5-(2-methoxyphenyl)iminocyclopenten-1-yl]ethanone

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